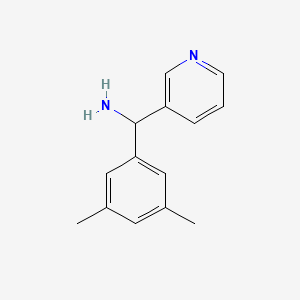

(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-6-11(2)8-13(7-10)14(15)12-4-3-5-16-9-12/h3-9,14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLWCRATNOFAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CN=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One common method for synthesizing (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine involves the Suzuki-Miyaura coupling reaction.

Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with pyridin-3-ylamine using a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes and ketones.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed:

Oxidation Products: Aldehydes and ketones are the major products formed from oxidation reactions.

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Chemistry:

Building Block: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

Pharmacophore: The compound’s structure makes it a potential pharmacophore for the development of new drugs targeting various biological pathways.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group is a critical structural motif. Comparisons with analogs reveal:

Key Findings :

- Meta-substitution (3,5-dimethyl) enhances lipophilicity and steric bulk compared to ortho/para-substituted analogs (e.g., 2,4-dimethylphenyl), favoring interactions with hydrophobic enzyme pockets .

- Pyridine vs.

(b) Lysyl Oxidase (LOX) Inhibition

This compound serves as a precursor in synthesizing LOX inhibitors (e.g., Compound 60c, LC/MS m/z 440 [M+H]+). The pyridin-3-yl group may coordinate with copper ions in LOX’s active site, while the 3,5-dimethylphenyl group stabilizes hydrophobic interactions .

Crystallographic and Physicochemical Properties

Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal:

- Asymmetric units : Two molecules per unit, stabilized by intermolecular hydrogen bonds and van der Waals interactions.

- Electron-withdrawing effects : The 3,5-dimethyl substitution reduces planarity compared to nitro-substituted analogs, altering packing efficiency . For this compound, the pyridine ring likely induces torsional strain, reducing crystallinity compared to purely phenyl-substituted methanamines .

Biological Activity

(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine, also known by its CAS number 1183134-72-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a dimethyl-substituted phenyl group attached to a pyridine moiety. Its molecular formula is and it features a basic amine functional group that may play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Some notable findings include:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : There is emerging evidence indicating that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Properties : The compound has been studied for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Monoamine Oxidase Inhibition : Similar compounds have shown the ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain.

- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adrenergic receptors, which are critical for mood regulation and cognitive functions.

Case Studies and Experimental Data

- In Vitro Studies :

- A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to apoptosis induction as indicated by increased caspase activity .

- Animal Models :

- In rodent models of depression, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant-like effects .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim tests | |

| Anticancer | Inhibited proliferation in cancer cells | |

| Neuroprotection | Potential protective effects on neurons |

Q & A

Q. What are the standard synthetic routes for preparing (3,5-dimethylphenyl)(pyridin-3-yl)methanamine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated precursors. For example, aryl halides (e.g., 3-bromo-5-methylpyridine) may react with (3,5-dimethylphenyl)boronic acid under conditions involving Pd(PPh₃)₄, K₂CO₃, and a solvent system (toluene/EtOH/H₂O) at elevated temperatures (90–105°C) . Alternative routes include reductive amination of ketone intermediates using ammonia or amines in the presence of reducing agents like NaBH₄.

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For instance, ¹H NMR can confirm aromatic proton environments (e.g., pyridyl vs. dimethylphenyl signals), while HRMS validates the molecular ion peak. IR spectroscopy identifies functional groups like NH stretches (~3300 cm⁻¹) .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is stable under standard laboratory conditions (room temperature, inert atmosphere) but may degrade over extended periods due to oxidation or hydrolysis. Storage at 0–6°C in airtight containers under nitrogen is recommended. Degradation products can be monitored via HPLC or TLC .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yield optimization involves tuning reaction parameters:

- Catalyst loading : Reducing Pd(PPh₃)₄ to 2–5 mol% minimizes side reactions.

- Solvent systems : Mixed solvents (e.g., toluene/EtOH) improve solubility and reaction efficiency.

- Temperature control : Gradual heating (e.g., 90°C → 105°C) prevents decomposition of sensitive intermediates . Parallel screening via Design of Experiments (DoE) can systematically identify optimal conditions.

Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?

Contradictions may arise from impurities, assay variability, or unaccounted stereochemistry. Mitigation strategies include:

- Repurification : Column chromatography or recrystallization to ≥98% purity.

- Dose-response curves : Testing multiple concentrations to confirm EC₅₀/IC₅₀ trends.

- Chiral resolution : Using chiral HPLC or asymmetric synthesis to isolate enantiomers .

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., kinases, GPCRs). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. SMILES/InChI descriptors from databases like PubChem enable QSAR modeling .

Q. How can functionalization of the pyridyl or dimethylphenyl groups enhance the compound’s utility in medicinal chemistry?

Strategic modifications include:

- Sulfonylation : Introducing sulfonyl groups at the pyridyl nitrogen to improve solubility and binding affinity.

- Halogenation : Adding Cl or Br at the 5-position of the pyridine ring for cross-coupling diversification.

- Aminoalkylation : Appending ethylamine or hydrazine moieties to explore hydrogen-bonding interactions .

Methodological Tables

Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 5 mol% | Maximizes C–C bond formation |

| Solvent | Toluene/EtOH/H₂O (3:1:1) | Enhances solubility |

| Temperature | 105°C | Accelerates reaction rate |

Table 2. Stability Assessment Under Different Storage Conditions

| Condition | Degradation Rate (%/month) | Recommended Mitigation |

|---|---|---|

| Room temperature, air | 15–20% | Store under N₂ at 4°C |

| 4°C, inert atmosphere | <2% | No additional steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.